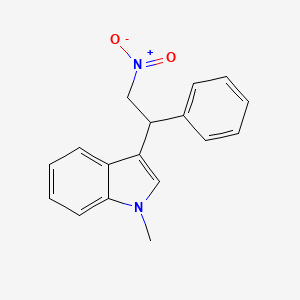

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” is a chemical compound with the molecular formula C17H16N2O2 . It has been mentioned in various scientific literature .

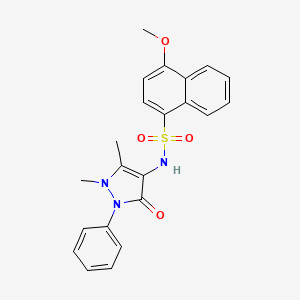

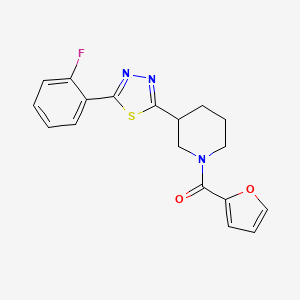

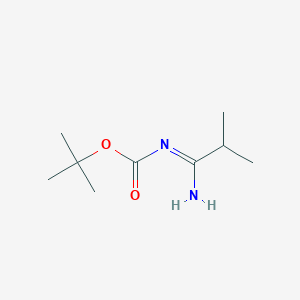

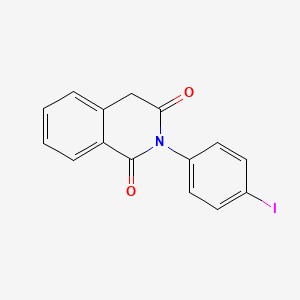

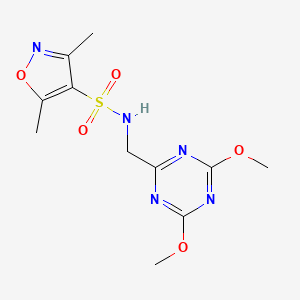

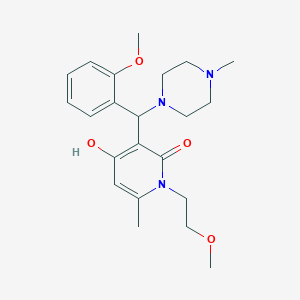

Molecular Structure Analysis

The molecular structure of “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be analyzed based on its molecular formula C17H16N2O2 . The active molecule(s) are less than 10 kDa in molecular mass .Chemical Reactions Analysis

The chemical reactions involving “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be complex. As mentioned earlier, the [4+1]-spirocyclization of nitroalkenes to indoles provided a convenient new approach to 2-(1H-indol-2-yl)acetonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” can be inferred from its molecular structure. For instance, it has a molecular weight of 280.32 . More specific properties such as melting point and solubility were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Reactions with Nitrogen Dioxide and Nitrous Acid : 2-Phenyl- and 1-methyl-2-phenylindole react with nitrogen dioxide or nitrous acid, leading to isonitroso and 3-nitroso indole derivatives. The reaction pathways and products vary depending on the substituents on the indole ring and the reagents used, showcasing the versatility of indoles in organic synthesis (Astolfi et al., 2006).

Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions to form 3-substituted-2-nitroindoles, illustrating the potential for constructing complex indole derivatives through strategic functional group manipulation (Pelkey et al., 1999).

Electrosynthesis from o-Nitrostyrenes : A novel electrosynthesis method for 1H-indole derivatives from o-nitrostyrenes highlights the expanding toolbox of synthetic methods available for indole derivatives. This method emphasizes the role of electrochemistry in organic synthesis (Du et al., 2011).

Structural and Spectroscopic Analysis

Structural Characterization : Structural, vibrational, and NMR spectroscopic investigations have been carried out on novel 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole. These studies demonstrate the importance of detailed characterization in understanding the properties of indole derivatives (Bhat et al., 2017).

Reaction Mechanisms and Intermediates : Investigations into the reactions of 2-phenylindole with aromatic amines under anodic oxidation provide insights into the reactivity of radical cations and the formation of novel indole derivatives. Such studies are vital for understanding reaction mechanisms in organic chemistry (Greci et al., 2000).

Synthesis and Biological Evaluation : The synthesis and evaluation of 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents demonstrate the biological applications of indole derivatives. This research bridges the gap between organic synthesis and pharmacology (Kalshetty et al., 2012).

Biological Activity and Applications

Antifungal and Antimicrobial Potential : Research on the synthesis and biological evaluation of diorganosilicon(IV) complexes of indole-2,3-dione derivatives shows promising antimicrobial and fungicidal activities. These studies highlight the potential of indole derivatives in developing new therapeutic agents (Singh et al., 2005).

Vasorelaxant Effects : The study of the vasorelaxant effects of 1-nitro-2-phenylethane, an indole derivative, involves the stimulation of the soluble guanylate cyclase-cGMP pathway. This research provides valuable insights into the cardiovascular applications of indole derivatives (Brito et al., 2013).

Enantioselective Synthesis : The enantioselective construction of dihydropyrido[1,2-a]indoles via organocatalysis shows the potential of indole derivatives in asymmetric synthesis, which is crucial for the development of chiral drugs and materials (Ding et al., 2019).

Zukünftige Richtungen

The future directions for research on “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a facile, efficient, economic, and eco-friendly method to construct 3-(2-nitroalkyl)indoles is still highly desirable .

Eigenschaften

IUPAC Name |

1-methyl-3-(2-nitro-1-phenylethyl)indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-18-11-16(14-9-5-6-10-17(14)18)15(12-19(20)21)13-7-3-2-4-8-13/h2-11,15H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQOLNRNTNCIGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320127 |

Source

|

| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole | |

CAS RN |

109811-96-3 |

Source

|

| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)

![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)